molecular formula C23H32N2O3S B12172059 N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide

N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B12172059
M. Wt: 416.6 g/mol
InChI Key: PAOSPYHEXPEQLH-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an adamantane moiety, a pyrrolidine sulfonyl group, and a benzamide core, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves the reaction of adamantane derivatives with sulfonyl chlorides and benzamides. One common method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This one-pot reaction is optimized to achieve high yields and reduced reaction times .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as increased efficiency and scalability. The use of microwave irradiation in industrial settings can lead to significant improvements in yield and reduction in reaction times compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. For instance, its antiviral activity against dengue virus is believed to be due to its ability to inhibit viral replication by targeting viral proteins and disrupting their function . Molecular docking studies have provided insights into the binding interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Shares structural similarities but differs in the sulfonyl group.

    N-[1-(adamantan-1-yl)ethyl]-4-(1-piperidinylsulfonyl)benzamide: Similar core structure with a different sulfonyl group.

Uniqueness

N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific combination of adamantane, pyrrolidine sulfonyl, and benzamide groups

Properties

Molecular Formula

C23H32N2O3S

Molecular Weight

416.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H32N2O3S/c1-16(23-13-17-10-18(14-23)12-19(11-17)15-23)24-22(26)20-4-6-21(7-5-20)29(27,28)25-8-2-3-9-25/h4-7,16-19H,2-3,8-15H2,1H3,(H,24,26)

InChI Key

PAOSPYHEXPEQLH-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Origin of Product

United States

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